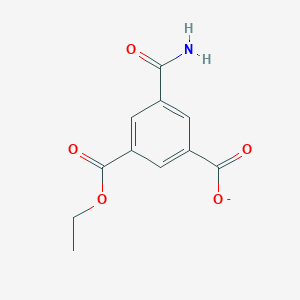
Tricyclohexylsulfanium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclohexylsulfanium methanesulfonate is a chemical compound that belongs to the class of sulfonium salts These compounds are characterized by the presence of a sulfonium ion, which is a sulfur atom bonded to three organic groups and carrying a positive charge Methanesulfonate is the conjugate base of methanesulfonic acid, a strong acid commonly used in organic synthesis and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexylsulfanium methanesulfonate typically involves the reaction of tricyclohexylsulfonium chloride with methanesulfonic acid. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions. The reaction proceeds via the nucleophilic substitution mechanism, where the chloride ion is replaced by the methanesulfonate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclohexylsulfanium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various sulfonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tricyclohexylsulfanium methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, including catalysts and stabilizers.
Mecanismo De Acción
The mechanism of action of tricyclohexylsulfanium methanesulfonate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can form strong interactions with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The specific pathways involved depend on the context and the target molecules.
Comparación Con Compuestos Similares
Tricyclohexylsulfanium methanesulfonate can be compared with other sulfonium salts, such as:
- Trimethylsulfonium iodide
- Triphenylsulfonium chloride
- Dimethylsulfonium methylsulfate
Uniqueness
- Structure : The tricyclohexyl groups provide steric hindrance, which can influence the reactivity and stability of the compound.
- Reactivity : The presence of the methanesulfonate group imparts unique chemical properties, making it suitable for specific applications that other sulfonium salts may not be able to achieve.
Propiedades
Número CAS |
481071-77-6 |
|---|---|
Fórmula molecular |
C19H36O3S2 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
methanesulfonate;tricyclohexylsulfanium |
InChI |
InChI=1S/C18H33S.CH4O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h16-18H,1-15H2;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
UWNDWAATDQPKOO-UHFFFAOYSA-M |
SMILES canónico |
CS(=O)(=O)[O-].C1CCC(CC1)[S+](C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)


![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)




![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)





